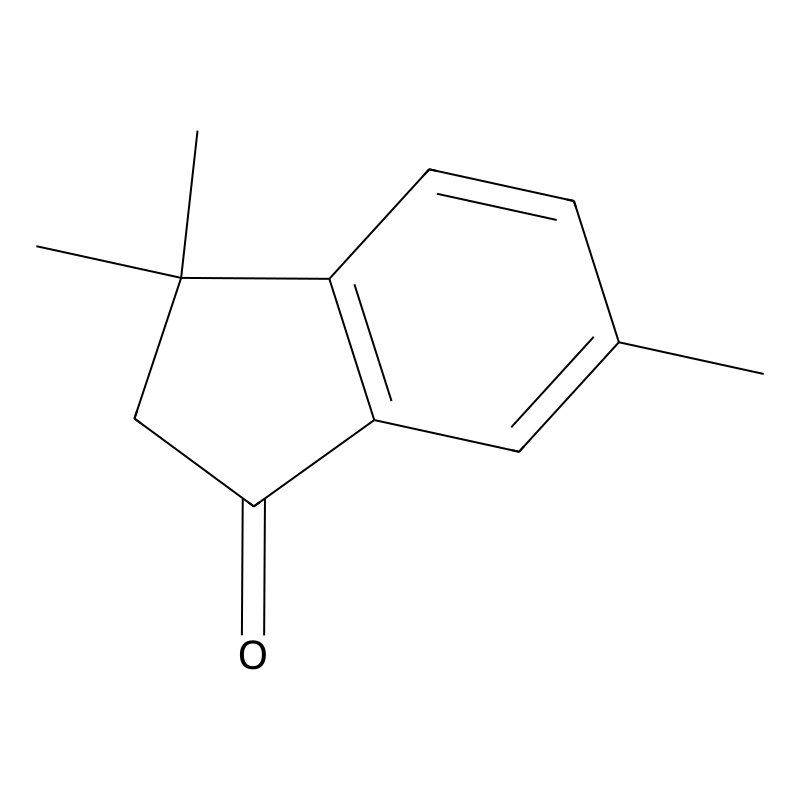

3,3,6-Trimethyl-1-indanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3,3,6-Trimethyl-1-indanone is an organic compound classified as an indanone, characterized by a bicyclic structure comprising a benzene ring fused to a cyclopentanone ring. Its molecular formula is , and it has a molecular weight of approximately 174.24 g/mol. The compound features three methyl groups located at positions 3 and 6 of the indanone structure, contributing to its unique properties and reactivity compared to other indanones .

- Oxidation: The compound can be oxidized to yield carboxylic acids or quinones using reagents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction of the carbonyl group can produce the corresponding alcohol, often employing sodium borohydride or lithium aluminum hydride as reducing agents.

- Electrophilic Aromatic Substitution: The presence of the aromatic ring allows for substitution reactions, where new functional groups can be introduced onto the benzene moiety .

The biological activity of 3,3,6-trimethyl-1-indanone has been explored in various contexts. It may exhibit interactions with biological targets such as enzymes or receptors due to its functional groups. The carbonyl group facilitates nucleophilic interactions with protein sites, potentially influencing enzymatic activity. Studies have suggested that derivatives of indanones possess anti-inflammatory and anticancer properties, although specific data on 3,3,6-trimethyl-1-indanone's biological effects are still limited .

Several synthetic routes have been developed for 3,3,6-trimethyl-1-indanone:

- Friedel-Crafts Acylation: This method involves the acylation of 1,3,5-trimethylbenzene with a suitable acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

- Intramolecular Aldol Condensation: Starting from appropriate diketones or esters under acidic conditions can yield the desired indanone through cyclization followed by dehydration.

- Carbonylative Cyclization: Transition metal-catalyzed reactions involving alkynes and aryl halides can lead to the formation of indanones through carbonylation processes .

3,3,6-Trimethyl-1-indanone finds applications in various fields:

- Synthetic Chemistry: It serves as an intermediate in organic synthesis for producing more complex molecules.

- Pharmaceuticals: The compound and its derivatives may have potential therapeutic applications due to their biological activities.

- Fragrance Industry: Indanones are often used in perfumery for their pleasant aroma profiles .

Several compounds share structural similarities with 3,3,6-trimethyl-1-indanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,5-Dimethyl-1-indanone | Two methyl groups at positions 2 and 5 | Exhibits different reactivity patterns due to fewer methyl substituents. |

| 2-Methyl-1-indanone | One methyl group at position 2 | Less sterically hindered compared to 3,3,6-trimethyl derivative. |

| 1-Indanone | No methyl substitutions | Serves as a baseline for comparing reactivity and biological activity. |

| 2-Ethyl-1-indanone | Ethyl group instead of methyl | Alters physical properties and potential applications. |

The uniqueness of 3,3,6-trimethyl-1-indanone lies in its specific arrangement of methyl groups which influences its chemical reactivity and potentially its biological activity compared to other indanones .

3,3,6-Trimethyl-1-indanone exhibits characteristic ketone reactivity patterns that are significantly influenced by its unique substitution pattern and steric environment. The ketone functional group at position 1 serves as an electrophilic center, readily accepting nucleophilic attack from various reagents [1] [2]. The presence of three methyl substituents creates a distinctive steric profile that affects both the kinetics and selectivity of nucleophilic addition reactions.

Mechanistic Considerations

The nucleophilic addition mechanism follows the classical pathway where nucleophiles approach the carbonyl carbon from an angle of approximately 105° opposite to the carbonyl oxygen [3] [4]. During this process, the carbonyl carbon undergoes rehybridization from sp² to sp³, forming a tetrahedral alkoxide intermediate that subsequently undergoes protonation to yield the final alcohol product [1]. The electronic activation of the carbonyl carbon results from the electronegativity difference between carbon and oxygen, creating a partial positive charge that attracts nucleophilic species [2] [5].

Steric Effects of Methyl Substitution

The methyl groups at positions 3 and 6 introduce significant steric constraints that influence nucleophile accessibility. The geminal dimethyl groups at position 3 create substantial bulk around the reaction center, potentially slowing reaction rates compared to unsubstituted 1-indanone derivatives [6]. This steric hindrance becomes particularly pronounced with bulky nucleophiles such as tertiary alkyl Grignard reagents or highly substituted organolithium compounds [1].

Grignard and Organolithium Reactions

Grignard reagents and organolithium compounds undergo nucleophilic addition to form tertiary alcohols after aqueous workup [1] [3]. The reaction proceeds through formation of a magnesium or lithium alkoxide intermediate, which is subsequently hydrolyzed to the corresponding tertiary alcohol. The steric environment created by the methyl substituents may favor approach from the less hindered face of the molecule, potentially leading to diastereoselectivity in cases where the nucleophile introduces a new stereocenter [1].

Hydride Reductions

Hydride donors such as sodium borohydride and lithium aluminum hydride effectively reduce 3,3,6-trimethyl-1-indanone to the corresponding secondary alcohol [7] [8]. Sodium borohydride typically provides milder conditions and greater functional group tolerance, while lithium aluminum hydride offers more aggressive reducing conditions suitable for challenging substrates [9]. The facial selectivity of hydride attack can be influenced by the methyl substitution pattern, with the less sterically encumbered face preferred [10].

Enantioselective Reductions

Asymmetric hydrogenation protocols using chiral ruthenium and iridium catalysts have demonstrated exceptional enantioselectivity for related indanone substrates [7]. For 3,3,6-trimethyl-1-indanone, these methodologies could potentially deliver chiral secondary alcohols with excellent enantiomeric excess. The BINAP-ruthenium catalyst systems and cyclopentadienyl-iridium complexes with chiral diamine ligands represent the most promising approaches for asymmetric reduction [7] [10].

Formation of Carbon-Nitrogen Bonds

Nucleophilic addition of primary and secondary amines leads to imine formation through an addition-elimination mechanism [11]. The initial nucleophilic attack is followed by elimination of water to form the carbon-nitrogen double bond. These reactions are typically reversible under neutral conditions but can be driven to completion under dehydrating conditions or by removal of water [1]. Hydrazines react similarly to form hydrazones, which are generally more stable than the corresponding imines and find utility as protecting groups or synthetic intermediates [2].

Methyl Group Participation in Radical Reactions

The methyl substituents in 3,3,6-trimethyl-1-indanone present multiple sites for radical functionalization, particularly the benzylic positions that benefit from resonance stabilization [12]. The aromatic ring system provides stabilization for radical intermediates formed through hydrogen abstraction from the methyl groups, making these positions particularly susceptible to radical chemistry [13].

Benzylic Radical Formation

Benzylic carbon-hydrogen bonds in methylated indanone derivatives exhibit enhanced reactivity toward radical abstraction due to the stability of the resulting benzylic radicals [12]. These radicals are stabilized through resonance interaction with the aromatic π-system, lowering the bond dissociation energy compared to aliphatic C-H bonds [13]. For 3,3,6-trimethyl-1-indanone, the methyl group at position 6 is particularly well-positioned for benzylic radical formation.

Alkoxyl Radical Reactions

tert-Butoxyl and cumyloxyl radicals, generated thermally or photochemically, efficiently abstract hydrogen atoms from benzylic positions with rate constants in the range of 1-13 × 10⁶ M⁻¹s⁻¹ [12]. These reactions demonstrate that benzylic stabilization provides only modest enhancement compared to typical alkyl C-H bonds, suggesting that other factors such as steric accessibility play important roles in determining reactivity [12].

Halogenation Reactions

Radical halogenation of the methyl groups can be achieved using molecular halogens under photochemical or thermal initiation conditions [14]. Chlorination and bromination reactions typically show selectivity for benzylic positions, with the degree of selectivity depending on reaction temperature and halogen concentration [13]. The resulting benzylic halides serve as valuable intermediates for further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions [12].

Oxygen Reactivity Studies

Resonance-stabilized radicals derived from indanone derivatives, including those with methyl substitution, exhibit attenuated reactivity toward molecular oxygen compared to simple alkyl radicals [12]. Rate constants for oxygen trapping are approximately 10⁵ M⁻¹s⁻¹, significantly lower than typical carbon-centered radicals [12]. This reduced reactivity results from stereoelectronic effects rather than steric hindrance, as the radical is partially delocalized into the aromatic system [12].

TEMPO Scavenging

The stable nitroxide TEMPO effectively scavenges carbon-centered radicals formed from 3,3,6-trimethyl-1-indanone, with steric effects playing a more prominent role than in reactions with oxygen [12]. The bulky TEMPO molecule experiences greater steric hindrance when approaching substituted benzylic radicals, leading to reduced reaction rates compared to unsubstituted systems [12].

Photoredox-Mediated Radical Chemistry

Modern photoredox catalysis offers mild and selective methods for radical generation from the methyl groups of 3,3,6-trimethyl-1-indanone [15]. Visible light-mediated processes can generate iminyl radicals from oxime derivatives, which subsequently undergo C-C and C-H bond cleavage cascades to enable remote functionalization [15]. These methodologies provide access to fluorinated, chlorinated, and azidated derivatives under mild reaction conditions [15].

Hydrogenation/Dehydrogenation Pathways

Hydrogenation and dehydrogenation reactions of 3,3,6-trimethyl-1-indanone provide important pathways for structural modification and functional group interconversion [7] [16]. These transformations can target either the ketone functionality or, under appropriate conditions, the aromatic ring system [17] [18].

Ketone Reduction Chemistry

The reduction of the ketone group in 3,3,6-trimethyl-1-indanone to the corresponding secondary alcohol represents the most straightforward hydrogenation pathway [19]. Palladium on carbon catalysts demonstrate high chemoselectivity for carbonyl reduction under mild conditions, typically at room temperature and atmospheric hydrogen pressure [16] [20]. The methyl substituents do not significantly interfere with this transformation, though they may influence the facial selectivity of hydrogen delivery [7].

Platinum Group Metal Catalysts

Platinum, rhodium, and ruthenium catalysts offer alternative approaches for ketone hydrogenation with different activity and selectivity profiles [16] [17]. Platinum catalysts generally require slightly elevated temperatures (40-60°C) but provide excellent chemoselectivity [17]. Rhodium systems show good activity at moderate pressures (1-10 atm) and temperatures, while ruthenium catalysts may require more forcing conditions but can be highly active once properly activated [16].

Asymmetric Hydrogenation Strategies

Enantioselective hydrogenation of 3,3,6-trimethyl-1-indanone can be achieved using chiral ruthenium and iridium catalyst systems [7]. The Ru-BINAP catalyst combination has demonstrated excellent enantioselectivity for related indanone substrates, achieving up to 99% enantiomeric excess under optimized conditions [7]. Similarly, iridium complexes with chiral cyclopentadienyl ligands and diamine co-ligands provide alternative routes to chiral alcohols with high optical purity [7].

Transfer Hydrogenation Methods

Transfer hydrogenation using isopropanol or formic acid as hydrogen donors offers complementary methodology to direct hydrogenation [7] [8]. These reactions can be conducted under milder conditions without the need for hydrogen gas, making them attractive for laboratory-scale synthesis [8]. Iron-based reducing systems using lithium metal and catalytic DTBB (4,4'-di-tert-butylbiphenyl) provide metal-mediated reduction under ambient conditions [8].

Aromatic Ring Hydrogenation

Under more forcing conditions, the aromatic ring of 3,3,6-trimethyl-1-indanone can undergo partial or complete hydrogenation [21] [22]. This transformation requires elevated temperatures (100-225°C) and pressures (50-200 atm) with palladium, platinum, or rhodium catalysts [21]. The resulting tetrahydro and hexahydro derivatives provide access to saturated ring systems with potential for further functionalization [21].

Dehydrogenation Pathways

The reverse process of dehydrogenation can convert saturated indanone derivatives back to the aromatic system [21] [22]. This transformation is particularly useful for regenerating aromatic character after reductive functionalization or for introducing unsaturation into saturated precursors [21]. Dehydrogenation typically requires elevated temperatures and may be promoted by palladium or platinum catalysts [22].

Hydrogen Autotransfer Reactions

Recent advances in hydrogen autotransfer methodology enable the direct conversion of alcohols to ketones and vice versa through borrowing hydrogen mechanisms [23]. These reactions use the same catalyst for both oxidation and reduction steps, allowing for net redox-neutral transformations that can be valuable in synthetic sequences [23].

Cross-Coupling Reactions for Derivative Synthesis

Cross-coupling reactions provide powerful methods for introducing diverse functional groups and building molecular complexity from 3,3,6-trimethyl-1-indanone derivatives [24] [25] [26]. These palladium-catalyzed transformations require appropriate leaving groups or functional handles for successful coupling [27] [28].

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling represents one of the most versatile cross-coupling methodologies for indanone functionalization [25] [29]. Halogenated derivatives of 3,3,6-trimethyl-1-indanone can undergo coupling with aryl boronic acids under mild conditions using palladium catalysts [25]. Optimized protocols achieve excellent yields (82-98%) with catalyst loadings as low as 0.005 mol%, demonstrating remarkable efficiency [25].

The reaction typically employs potassium carbonate as base in polar solvents such as polyethylene glycol (PEG-400) at elevated temperatures (110°C) [25]. These conditions provide ligand-free catalysis while maintaining high activity and broad functional group tolerance [25]. The methodology accommodates both electron-rich and electron-deficient aryl boronic acids, enabling access to diverse substitution patterns [25].

Heck Reaction Methodologies

Palladium-catalyzed Heck reactions offer routes to vinyl-substituted indanone derivatives through coupling with alkenes [30] [31]. These reactions typically require higher catalyst loadings (0.5-2.0 mol%) and elevated temperatures (80-140°C) compared to Suzuki couplings [31]. The use of electron-deficient alkenes generally provides higher yields and better regioselectivity [30].

Asymmetric Heck cyclizations have been developed for related indanone substrates, achieving excellent enantioselectivity through the use of chiral ligands such as BINAP [31]. These methodologies could potentially be adapted for 3,3,6-trimethyl-1-indanone derivatives to create stereogenic centers adjacent to the ketone functionality [31].

Buchwald-Hartwig Amination

The formation of carbon-nitrogen bonds through Buchwald-Hartwig amination provides access to amino-substituted indanone derivatives [28]. These reactions typically employ palladium catalysts with electron-rich, bulky phosphine ligands and achieve high yields (70-95%) with moderate catalyst loadings (0.5-1.0 mol%) [28]. The methodology tolerates both primary and secondary amines, enabling the introduction of diverse nitrogen-containing substituents [28].

Sonogashira Coupling Reactions

Palladium-copper co-catalyzed Sonogashira couplings enable the introduction of alkyne substituents [24]. These reactions typically require 1.0 mol% palladium catalyst along with copper iodide co-catalyst and achieve good yields (75-90%) under mild conditions [24]. The resulting alkyne products serve as versatile intermediates for further functionalization through cycloaddition or hydrometalation reactions [24].

Stille Coupling Methodologies

Stille couplings using organostannane reagents provide an alternative approach for carbon-carbon bond formation [24]. These reactions generally require lower catalyst loadings (0.1-1.0 mol%) and proceed under mild conditions with good functional group tolerance [24]. However, the toxicity of organotin reagents limits their practical application compared to other cross-coupling methods [27].

XLogP3

Wikipedia

Dates

Explore Compound Types